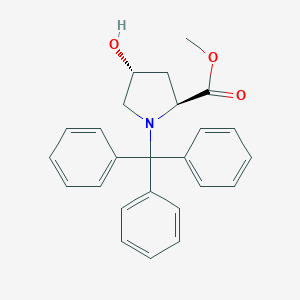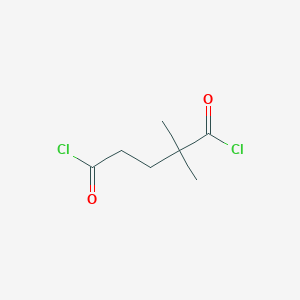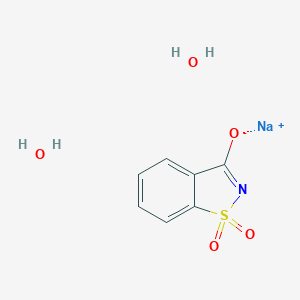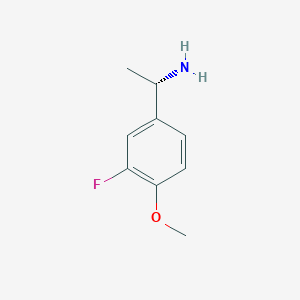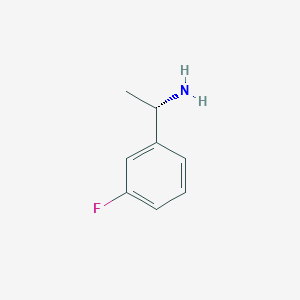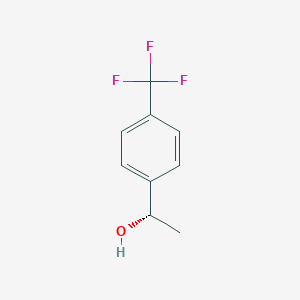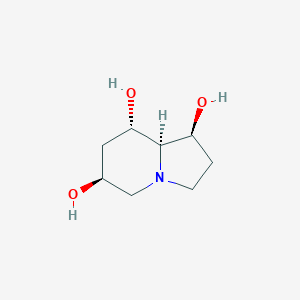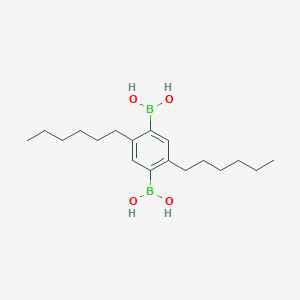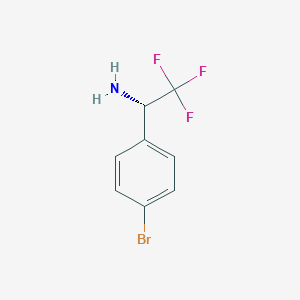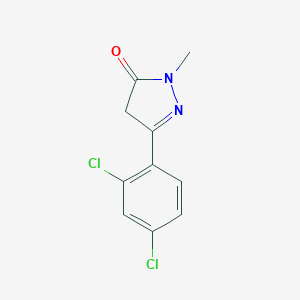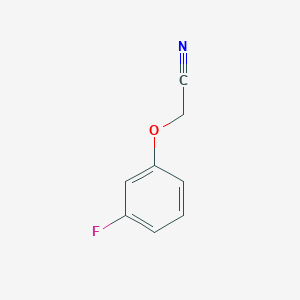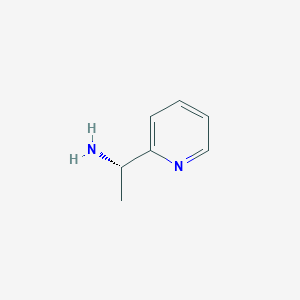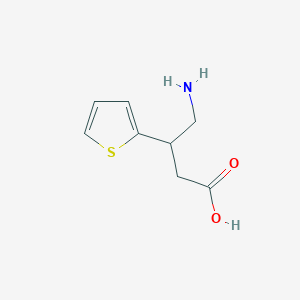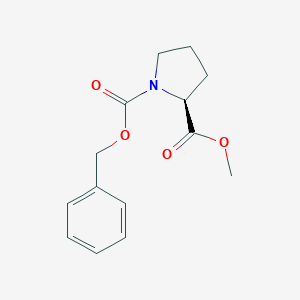
(S)-N-Boc-3-morpholineacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-Boc-3-morpholineacetic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, and a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen atom. This structure imparts unique chemical properties and reactivity, making it valuable in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Boc-3-morpholineacetic acid typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.
Introduction of the Boc Group: The Boc protecting group is introduced by reacting morpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Acetic Acid Derivatization:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions: (S)-N-Boc-3-morpholineacetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the morpholine ring.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives, while reduction reactions can modify the acetic acid moiety.
Coupling Reactions: The compound can participate in coupling reactions, such as amide bond formation, to create more complex molecules.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidizing Agents: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed: The major products formed from these reactions include deprotected morpholine derivatives, oxidized morpholine compounds, and various amide-linked products.
科学的研究の応用
(S)-N-Boc-3-morpholineacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of advanced materials.
作用機序
The mechanism of action of (S)-N-Boc-3-morpholineacetic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection during synthetic transformations, ensuring selective reactions at desired sites. Upon deprotection, the morpholine ring can interact with biological targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
®-N-Boc-3-morpholineacetic acid: The enantiomer of (S)-N-Boc-3-morpholineacetic acid, with similar chemical properties but different biological activity.
N-Boc-4-morpholineacetic acid: A structural isomer with the Boc group attached at a different position on the morpholine ring.
N-Boc-3-piperidineacetic acid: A related compound with a piperidine ring instead of a morpholine ring.
Uniqueness: this compound is unique due to its specific chiral configuration, which can lead to different biological activities compared to its enantiomer or structural isomers. The presence of the morpholine ring and Boc protecting group also imparts distinct reactivity and stability, making it a valuable compound in various chemical and biological applications.
特性
IUPAC Name |
2-[(3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOPNRRQHPWQMF-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@@H]1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649686 |
Source


|
| Record name | [(3S)-4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
839710-38-2 |
Source


|
| Record name | [(3S)-4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
